8-Fluoro-2-methylquinoline-4-carboxylic acid
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Overview
Description
8-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 . It has a molecular weight of 205.19 . The compound is typically stored in a refrigerator and appears as a yellow to brown powder or crystals .
Molecular Structure Analysis
The InChI code for 8-Fluoro-2-methylquinoline-4-carboxylic acid is 1S/C11H8FNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) . This indicates the presence of a fluorine atom at the 8th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.Physical And Chemical Properties Analysis
8-Fluoro-2-methylquinoline-4-carboxylic acid is a yellow to brown powder or crystals . It has a molecular weight of 205.19 . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Antibacterial Properties
Research has focused on the synthesis of new fluoroquinolone derivatives to explore their antibacterial properties. One study involved the preparation of new 8-nitrofluoroquinolone models to investigate their antibacterial effectiveness. These compounds, synthesized through nucleophilic aromatic substitution facilitated by the 8-nitro group, showed significant activity against both gram-positive and gram-negative bacterial strains, with some derivatives demonstrating good activity against S. aureus with MIC values around 2-5 μg/mL (Al-Hiari et al., 2007).
Antibacterial and Anticancer Potential
Another angle of research has been the design and synthesis of novel quinolones with potent antibacterial activities, particularly against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of a compound significantly more potent than existing antibiotics against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. This research also delved into the structure-activity relationship (SAR) of these compounds, noting that certain combinations of substituents contributed to their potent antibacterial activity. An X-ray crystallographic study in this context revealed a distorted orientation of the N-1 aromatic group, believed to be crucial for the observed antibacterial potency (Kuramoto et al., 2003).
Synthetic and Mechanistic Studies
Fluoroquinolones have also been a subject of synthetic and mechanistic studies to understand and enhance their properties further. For example, research on the palladium-catalyzed C-H fluorination of methylquinoline derivatives with nucleophilic fluoride explored the scope and mechanism of this transformation. This work is critical for developing more efficient synthetic routes for fluoroquinolone derivatives, potentially leading to compounds with improved pharmacological profiles (McMurtrey et al., 2012).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, known for their efficiency as fluorophores, have been widely utilized in biochemistry and medicine, particularly in studying various biological systems. The search for new, more sensitive, and selective compounds remains a significant area of research, with quinoline derivatives playing a crucial role due to their promising properties as potential antioxidants and radioprotectors. This research contributes to the ongoing development of novel quinoline-based compounds for diverse applications in scientific research and healthcare (Aleksanyan & Hambardzumyan, 2013).
Safety And Hazards
properties
IUPAC Name |
8-fluoro-2-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAJACPHCDNIBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393609 |
Source
|
Record name | 8-fluoro-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-methylquinoline-4-carboxylic acid | |
CAS RN |
288151-68-8 |
Source
|
Record name | 8-fluoro-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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